Ipsenone
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Overview
Description
Ipsenone is a monoterpene ketone that plays a significant role in the chemical ecology of bark beetles. It is a pheromone component and a pheromone precursor used by various Ips species of bark beetles for communication and aggregation . This compound is biosynthesized from ipsenol and ipsdienol, which are hydroxylation products of the monoterpene myrcene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ipsenone can be synthesized through the oxidation of ipsenol using specific oxidizing agents. One common method involves the use of short-chain oxidoreductase enzymes, such as ipsdienol dehydrogenase (IDOLDH), which converts ipsenol to this compound . The reaction conditions typically involve the presence of NADPH as a cofactor and occur under controlled laboratory conditions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of recombinant enzymes and microbial fermentation. For example, recombinant IDOLDH can be expressed in suitable host cells, and the enzyme can be used to catalyze the conversion of ipsenol to this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Ipsenone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other ketones or carboxylic acids.
Reduction: this compound can be reduced back to ipsenol using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or higher ketones.
Reduction: Formation of ipsenol.
Substitution: Formation of substituted ketones or alcohols.
Scientific Research Applications
Ipsenone has several scientific research applications, including:
Medicine: Research on this compound’s potential therapeutic applications is ongoing, particularly in the context of its bioactivity and potential as a natural product for drug development.
Mechanism of Action
Ipsenone exerts its effects primarily through its role as a pheromone component. It interacts with specific receptors on the antennae of bark beetles, triggering aggregation behavior. The molecular targets include olfactory receptors that are highly sensitive to this compound and its related compounds . The pathways involved in pheromone detection and response are part of the beetle’s olfactory system, which processes chemical signals and translates them into behavioral responses.
Comparison with Similar Compounds
Ipsenol: A hydroxylated derivative of myrcene and a precursor to ipsenone.
Ipsdienol: Another monoterpene alcohol involved in bark beetle pheromone biosynthesis.
Ipsdienone: A related ketone that also serves as a pheromone component.
Comparison: this compound is unique in its specific role as a pheromone component and precursor in the chemical ecology of bark beetles. While ipsenol and ipsdienol are alcohols, this compound is a ketone, which gives it distinct chemical properties and reactivity. Ipsdienone, although similar in structure, has different biological activity and is used by different species of bark beetles .
This compound’s uniqueness lies in its specific interactions with olfactory receptors and its role in the aggregation behavior of bark beetles, making it a critical component in the study of insect chemical communication and pest management strategies.
Properties
CAS No. |
19860-68-5 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-methyl-6-methylideneoct-7-en-4-one |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,8H,1,4,6-7H2,2-3H3 |
InChI Key |
IAUTWQNZPYUFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC(=C)C=C |
Origin of Product |
United States |
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